Ecteinascidin 743

Overview

Description

Preparation Methods

Synthetic Routes and Reaction Conditions

Ecteinascidin 743 is initially isolated from the marine ascidian Ecteinascidia turbinata. Due to its complex structure and low natural yield, synthetic methods have been developed. One such method involves the semisynthesis from cyanosafracin B, a compound obtained through fermentation of Pseudomonas fluorescens . The semisynthesis involves 18-21 steps with an overall yield of about 1.0% . Another approach involves the total synthesis from L-glutamic acid, which includes stereoselective Heck reactions and intramolecular substitutions .

Industrial Production Methods

Industrial production of this compound primarily relies on semisynthetic methods due to the low yield from natural sources. The semisynthesis from cyanosafracin B is the most widely used method, involving multiple steps to convert the intermediate into the final product .

Chemical Reactions Analysis

Types of Reactions

Ecteinascidin 743 undergoes several types of chemical reactions, including:

Alkylation: It forms covalent adducts with DNA by reacting with the N2 position of guanine.

Bending of DNA: Unlike other DNA-binding agents, this compound bends DNA towards the major groove.

Common Reagents and Conditions

The synthesis of this compound involves reagents such as cyanosafracin B, L-glutamic acid, and various protective groups. Reaction conditions include stereoselective Heck reactions, intramolecular substitutions, and oxidative cleavage .

Major Products Formed

The major product formed from the reactions involving this compound is the covalent DNA adduct, which is responsible for its antitumor activity .

Scientific Research Applications

Ecteinascidin 743 has a wide range of scientific research applications:

Mechanism of Action

Ecteinascidin 743 exerts its effects by binding to the minor groove of DNA and forming covalent adducts with the N2 position of guanine. This interaction bends the DNA towards the major groove, disrupting transcription and DNA repair pathways . It also modulates the production of cytokines and chemokines, affecting the tumor microenvironment .

Comparison with Similar Compounds

Ecteinascidin 743 is unique among DNA-binding agents due to its ability to bend DNA towards the major groove. Similar compounds include:

Saframycin A: Another DNA-binding agent that forms covalent adducts with DNA but does not bend DNA in the same manner.

Lurbinectedin: A simpler analog of this compound, currently in clinical trials for the treatment of small cell lung cancer.

This compound stands out due to its unique mechanism of action and its potent antitumor activity, making it a valuable compound in cancer research and treatment.

Biological Activity

Ecteinascidin 743 (Et-743), also known as trabectedin or Yondelis, is a marine-derived natural product isolated from the Caribbean tunicate Ecteinascidia turbinata. It has garnered attention due to its potent antitumor properties and unique mechanism of action, making it a significant candidate in cancer therapy, particularly for soft tissue sarcomas and ovarian cancer. This article provides a detailed overview of the biological activity of Et-743, supported by data tables, case studies, and research findings.

Et-743 exhibits its biological activity primarily through interaction with DNA. The drug binds covalently to the minor groove of DNA, specifically alkylating the N2 position of guanine residues. This interaction causes a bending of the DNA helix towards the major groove, leading to structural distortions that impede transcription and replication processes.

Key Mechanisms:

- DNA Alkylation: Et-743 forms DNA adducts that block RNA polymerase II, leading to transcriptional arrest .

- Induction of Double-Strand Breaks: The drug activates transcription-coupled nucleotide excision repair (TC-NER), which induces lethal double-strand breaks in DNA .

- Inhibition of Transcription Factors: Et-743 inhibits various transcription factors such as NF-Y and Sp1, affecting gene expression related to cell proliferation and survival .

- Cell Cycle Arrest: The compound induces cell cycle arrest in the late S and G2 phases, which is critical for its cytotoxic effects .

Clinical Applications

Et-743 has been approved for use in Europe for advanced soft tissue sarcoma and is under investigation for other malignancies. Its clinical efficacy has been demonstrated through various studies:

Case Study Overview

Preclinical Studies

Preclinical investigations have highlighted the potent cytotoxicity of Et-743 against various tumor cell lines. Notably, studies have shown that:

- In Vitro Efficacy: Et-743 demonstrated significant growth inhibition across multiple cancer cell lines, including those resistant to conventional therapies .

- Tumor Microenvironment Modulation: The compound has been observed to reduce tumor-associated macrophages (TAMs) and blood vessel density within tumors, suggesting an additional anti-tumor mechanism .

Resistance Mechanisms

Despite its efficacy, resistance to Et-743 can develop. Studies have identified overexpression of P-glycoprotein (P-gp) as a key factor in resistance mechanisms. This efflux pump reduces intracellular drug concentrations, thereby diminishing the therapeutic effect . Research into combination therapies aims to counteract this resistance.

Properties

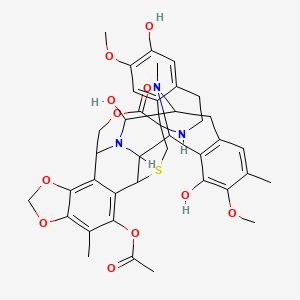

IUPAC Name |

(5,6',12-trihydroxy-6,7'-dimethoxy-7,21,30-trimethyl-27-oxospiro[17,19,28-trioxa-24-thia-13,30-diazaheptacyclo[12.9.6.13,11.02,13.04,9.015,23.016,20]triaconta-4(9),5,7,15,20,22-hexaene-26,1'-3,4-dihydro-2H-isoquinoline]-22-yl) acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C39H43N3O11S/c1-16-9-20-10-22-37(46)42-23-13-50-38(47)39(21-12-25(48-5)24(44)11-19(21)7-8-40-39)14-54-36(30(42)29(41(22)4)26(20)31(45)32(16)49-6)28-27(23)35-34(51-15-52-35)17(2)33(28)53-18(3)43/h9,11-12,22-23,29-30,36-37,40,44-46H,7-8,10,13-15H2,1-6H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PKVRCIRHQMSYJX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C3C4C5C6=C(C(=C7C(=C6C(N4C(C(C2)N3C)O)COC(=O)C8(CS5)C9=CC(=C(C=C9CCN8)O)OC)OCO7)C)OC(=O)C)C(=C1OC)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C39H43N3O11S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30861227 | |

| Record name | 6',8,14-Trihydroxy-7',9-dimethoxy-4,10,23-trimethyl-19-oxo-3',4',6,7,12,13,14,16-octahydro-2H,2'H,6aH-spiro[7,13-epimino-6,16-(epithiopropanooxymethano)[1,3]dioxolo[7,8]isoquinolino[3,2-b][3]benzazocine-20,1'-isoquinolin]-5-yl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30861227 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

761.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

114899-77-3 | |

| Record name | (1'R,6R,6aR,7R,13S,14S,16R)-5-Acetoxy-6',8,14-trihydroxy-7',9-dimethoxy-4,10,23-trimethyl-1',2',3',4',6a,7,12,13,14,16-decahydro-6H-spiro[6,16-(epithiopropanoxymethano)-7,13-imino-1,3-dioxolo[7,8]isoquino[3,2-b][3]benzazocine-20,1'-isoquinolin]-19-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.